molecular formula C14H9F4NO B1332118 N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide CAS No. 33489-71-3

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B1332118
CAS RN: 33489-71-3
M. Wt: 283.22 g/mol
InChI Key: SDBBNTCNOXEWLV-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide" is a fluorinated benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in materials science. While the specific compound is not directly studied in the provided papers, related fluorinated benzamides and their derivatives have been investigated for their structural properties, synthesis methods, and potential applications in various fields such as pharmaceuticals, materials science, and as probes for biological sensing .

Synthesis Analysis

The synthesis of related fluorinated benzamides typically involves the reaction of fluorine-containing aromatic amines with aromatic carboxylic acids or their derivatives. For example, soluble fluoro-polyimides have been synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides . Another study describes the continuous flow synthesis of a fluorinated benzamide derivative, which employs a sequence of flow-based microreactors and integrated purification . These methods highlight the importance of careful selection of starting materials and reaction conditions to obtain the desired fluorinated benzamide compounds.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which can significantly influence the geometry and electronic properties of the molecule. X-ray diffraction analysis and density functional theory (DFT) calculations are commonly used to determine the molecular geometry and electronic properties such as HOMO and LUMO energies . The presence of fluorine atoms can lead to unique intermolecular interactions, such as hydrogen bonds and halogen bonds, which can affect the crystal packing and polymorphism of these compounds .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions due to the reactivity of the amide group and the influence of the fluorine atoms. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], a related compound, has been used as an electrophilic fluorinating agent to introduce fluorine atoms into other molecules . The reactivity of fluorinated benzamides can be exploited in the design of fluorescent probes for sensing pH and metal cations, as the fluorophenol moiety in these compounds exhibits high sensitivity to pH changes and selectivity in metal cation binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides, such as thermal stability, moisture absorption, and hygrothermal stability, are influenced by the presence of fluorine atoms and the molecular structure of the compound. For example, fluoro-polyimides derived from fluorinated benzamides exhibit excellent thermal stability and low moisture absorption . The crystal structures of these compounds can exhibit polymorphism, which can affect their physical properties and stability . The study of these properties is essential for the potential application of fluorinated benzamides in materials science and pharmaceuticals.

Scientific Research Applications

Chemical Properties and Interactions

  • Hydrogen Bonding and Molecular Crystals : N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide exhibits interesting hydrogen bonding interactions, particularly with fluorine. These interactions contribute to the formation of short contacts in molecular crystals, influencing the crystal's stability and structure (Panini & Chopra, 2014).
  • Crystal Structure Analysis : The compound's crystal structures have been studied, revealing significant insights into the dihedral angles and structural conformations of different benzamide derivatives, which are important for understanding their physical and chemical properties (Suchetan et al., 2016).

Potential Applications

  • Antipathogenic Activity : Some derivatives of N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide have been explored for their antipathogenic properties, particularly against bacterial strains known for biofilm formation, which is crucial for developing new antimicrobial agents (Limban et al., 2011).
  • Antimicrobial Activity : Research has been conducted on fluorinated benzamide derivatives, including N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide, for their potential antimicrobial properties, particularly against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Molecular and Synthetic Studies

  • Polymorphism and Disorder in Crystals : The compound shows polymorphism due to disorder in its crystal structure, influencing the molecular conformation and intermolecular interactions, which is important for materials science (Chopra & Row, 2008).
  • Synthetic Fluorination : It has been used in synthetic fluorination processes, indicating its potential utility in medicinal chemistry and synthesis (Wang et al., 2009).

Other Relevant Research

  • Histone Deacetylase Inhibition : Derivatives of benzamide, including those similar to N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide, have shown potential as histone deacetylase inhibitors, with implications in cancer therapy (Saito et al., 1999).

Future Directions

The future directions for the study of “N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide” could include further investigation into its synthesis, properties, and potential applications. It could also be interesting to study its mechanism of action and potential biological activity .

properties

IUPAC Name

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBBNTCNOXEWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243812
Record name N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide

CAS RN

33489-71-3
Record name N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33489-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUORO-3-(TRIFLUOROMETHYL)BENZANILIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions "short H-bonds" involving fluorine in N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide. How significant are these interactions compared to traditional hydrogen bonds?

A1: The research demonstrates that while N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide exhibits strong traditional N—H···O═C hydrogen bonds (6.0–8.0 kcal/mol), it also forms short contacts between the acidic hydrogen and the fluorine atoms. [] These C—H···F contacts have a stabilizing interaction energy of -2.15 kcal/mol. While weaker than the traditional H-bonds, they represent approximately 30-40% of their strength, highlighting their non-negligible contribution to the overall molecular stability. [] This finding challenges the traditional view of weak interactions with organic fluorine and suggests a potential role for such interactions in crystal packing and molecular recognition.

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